1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Description
1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a reactive heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a nitro group at position 4, and a carbonyl chloride moiety at position 5. Its molecular formula is C₅H₃ClN₃O₃, with a molecular weight of 201.57 g/mol. The carbonyl chloride group renders it highly electrophilic, making it a valuable intermediate in synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution . The compound is listed as discontinued in commercial catalogs, indicating specialized use in research or niche synthetic applications .
Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXRCBHJNPTZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride typically involves a multi-step process that begins with pyrazole ring formation, followed by selective functionalization through nitration and finally conversion to the acid chloride. Each stage presents distinct challenges and opportunities for optimization.
Formation of the Pyrazole Core
The foundation of any this compound synthesis is establishing the correct pyrazole scaffold. Multiple approaches exist for constructing the core heterocycle, with the most common being the cyclization of hydrazine derivatives with appropriate 1,3-dicarbonyl compounds. This cyclization reaction forms the five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation process. The specific substitution pattern must be carefully controlled to ensure the correct positioning of substituents for subsequent functionalization steps.
Introduction of the Nitro Group
The nitration of the pyrazole ring represents a critical step in the synthesis, requiring precise control to achieve regioselectivity at the 4-position. This transformation is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. The strong acidic environment activates the nitrating agent while directing substitution to the desired position on the pyrazole ring. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule in subsequent transformations.
Formation of the Carbonyl Chloride Group
The final key transformation in the synthesis pathway involves converting a carboxylic acid precursor into the corresponding acid chloride. This reaction is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. The reaction proceeds through nucleophilic acyl substitution, with the generation of gaseous byproducts (SO₂ and HCl or CO₂ and CO) driving the reaction to completion. The resulting acid chloride is a highly reactive functional group that serves as an excellent acylating agent in subsequent transformations.
Specific Synthesis Routes
Two-Step Synthesis from 1-Methyl-1H-pyrazole-5-carboxylic acid
The most direct and documented route to this compound involves a two-step process starting from 1-Methyl-1H-pyrazole-5-carboxylic acid. This approach is particularly advantageous when the starting material is readily available.
Step 1: Nitration
The first step involves the regioselective nitration of 1-Methyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid under heating conditions. The nitration preferentially occurs at the C-4 position of the pyrazole ring due to electronic factors.
Step 2: Chlorination
The second step involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) under heating conditions. This transformation produces the target compound, this compound.
This synthetic route has been documented in the literature, with specific reference to work by Kiselyov et al. in Bioorganic and Medicinal Chemistry Letters (2007).
Alternative Synthetic Approaches
Several alternative approaches can be employed for the synthesis of this compound or its close analogs. These methods may offer advantages in terms of yield, selectivity, or starting material availability.
Synthesis via Ester Intermediates
An alternative approach involves the preparation of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate as an intermediate. This ester can subsequently be hydrolyzed to the corresponding carboxylic acid and then converted to the acid chloride using standard chlorinating agents. The advantage of this route lies in the stability and ease of handling of the ester intermediate compared to the reactive acid chloride.
Adaptations from Related Compounds
Reaction Conditions and Optimization
Nitration Parameters
The nitration step requires careful control of reaction conditions to ensure high yield and selectivity. Based on comparative analysis of related pyrazole nitrations, the following parameters have been identified as critical:
The nitration of 1-methyl-pyrazole derivatives typically achieves yields of 75-80% under optimized conditions. The nitro group is predominantly directed to the 4-position due to the electronic effects of the methyl substituent at position 1 and the carboxylic functionality at position 5.
Industrial Production Methods
For industrial-scale production of this compound, several modifications to laboratory procedures are necessary to ensure safety, efficiency, and consistency.
Continuous Flow Processing
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. This approach offers several advantages over batch processing:
- Improved heat transfer and temperature control, critical for the exothermic nitration step
- Reduced reaction volumes at any given time, enhancing safety for hazardous reagents
- Consistent product quality due to precise residence time control
- Potential for integrated purification steps
Scale-Up Considerations
When transitioning from laboratory to industrial scale, several process modifications may be necessary:
- Gradual addition of reagents to manage heat evolution
- Extended reaction times to ensure complete conversion
- Modified work-up procedures to handle larger volumes
- Implementation of in-process controls and monitoring systems
Purification and Characterization
Purification Techniques
The purification of this compound presents challenges due to the reactivity of the acid chloride functionality. Common purification methods include:
- Recrystallization from non-nucleophilic solvents
- Distillation under reduced pressure for volatile precursors
- Column chromatography using anhydrous conditions
Analytical Characterization
Confirmation of structure and purity is typically performed using:
| Analytical Method | Key Indicators | Typical Values |
|---|---|---|
| ¹H NMR | Methyl protons, aromatic proton | δ 4.14 (s, N-CH₃), δ 8.1-8.5 (s, aromatic H) |
| ¹³C NMR | Carbonyl carbon, nitro-substituted carbon | δ 158-160 (C=O), δ 149-150 (C-NO₂) |
| FTIR | C=O stretching, NO₂ stretching | ~1780 cm⁻¹ (C=O), ~1530 cm⁻¹ (NO₂) |
| Mass Spectrometry | Molecular ion, fragmentation pattern | m/z 189 (M⁺), common fragments at m/z 154, 125 |
Comparative Analysis of Synthetic Routes
When evaluating the different synthetic approaches for preparing this compound, several factors must be considered:
| Synthetic Route | Advantages | Limitations | Overall Assessment |
|---|---|---|---|
| Direct from 1-Methyl-1H-pyrazole-5-carboxylic acid | Fewer steps, higher overall yield, established precedent | Requires handling of reactive intermediates | Preferred for laboratory and industrial scale when starting material is available |
| Via ester intermediates | Stable intermediates, easier purification | Lower atom economy, additional steps | Suitable when milder conditions are required |
| From pyrazole building blocks | Flexibility in substitution patterns | More steps, potentially lower overall yield | Valuable for analogs or when other routes are challenging |
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Hydrogen gas, palladium on carbon, metal hydrides (sodium borohydride).
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Substitution: Amides, esters, thioesters.
Reduction: 1-methyl-4-amino-1H-pyrazole-5-carbonyl chloride.
Scientific Research Applications
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride are influenced by its functional groups. Below is a comparative analysis with structurally related pyrazole derivatives:
Physical and Spectroscopic Properties
While spectral data for the target compound are unavailable, its carboxamide derivatives (e.g., 3a–3p) provide insights:
Biological Activity
1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 189.56 g/mol. The compound features a pyrazole ring, a nitro group, and an acid chloride moiety, which contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄ClN₃O₃ |
| Molecular Weight | 189.56 g/mol |
| Structure | Pyrazole ring with nitro and acid chloride groups |
The pyrazole ring is known for its aromatic properties and ability to form hydrogen bonds, which are crucial for interactions with biomolecules like enzymes or receptors. The nitro group acts as a strong electron-withdrawing group, influencing the compound's reactivity.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. In studies where derivatives of pyrazoles were tested against various bacterial strains, some exhibited notable inhibitory effects, suggesting that this compound may also possess similar properties .
Antiviral Potential
The antiviral activity of pyrazole derivatives has been explored in several studies. For instance, compounds similar to 1-methyl-4-nitro-1H-pyrazole have shown effectiveness against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV) . While specific data on the antiviral efficacy of this compound is limited, its structural similarities to active compounds suggest potential for further exploration.
Enzyme Inhibition Studies
Inhibitory effects on various kinases have been documented for related pyrazole compounds. For example, one study highlighted that modifications in the pyrazole structure could lead to enhanced inhibition of ERK5 kinase, which plays a role in cancer cell proliferation . This suggests that this compound might be a candidate for further investigation in cancer research.
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial activity of various pyrazoles, researchers evaluated the effectiveness of different derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly increased antimicrobial potency. Although specific results for this compound were not reported, its structural features align with those of effective antimicrobial agents .
Case Study 2: Antiviral Activity Against HAV
A comparative analysis of several pyrazole derivatives demonstrated their antiviral activities against HAV. Among these compounds, some exhibited high selectivity indices and low cytotoxicity, making them promising candidates for further development as antiviral agents .
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride?
The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazole derivatives using reagents like POCl₃ and DMF. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are prepared via this method . Alternatively, nucleophilic substitution reactions (e.g., replacing chlorine with aryloxy groups) can be employed using phenol derivatives and basic catalysts like K₂CO₃ . For carbonyl chloride formation, thionyl chloride (SOCl₂) or oxalyl chloride is commonly used to convert carboxylic acid intermediates into acyl chlorides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H-NMR : To confirm substituent positions and purity. For example, methyl and nitro groups in pyrazole derivatives show distinct signals (e.g., δ ~2.6 ppm for methyl, δ ~8.1 ppm for aromatic protons) .
- IR Spectroscopy : Identifies functional groups such as carbonyl (C=O, ~1630–1680 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves structural ambiguities, as demonstrated for related pyrazole-carboxylic acids .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
Impurities often arise from incomplete nitration, residual solvents, or side reactions during substitution. For example:
- Unreacted starting materials (e.g., pyrazole-carboxylic acids) can persist if acyl chloride formation is incomplete. Purification via column chromatography (silica gel, eluents like hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .
- Chlorinated byproducts may form during Vilsmeier-Haack reactions; these are minimized by controlling reaction time and temperature .
Advanced Research Questions
Q. How can reaction yields be optimized for nucleophilic substitutions involving this compound?
- Catalyst Selection : Use K₂CO₃ or Cs₂CO₃ to enhance nucleophilicity in substitution reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .
- Temperature Control : Reactions at 60–80°C balance speed and selectivity, avoiding decomposition .
- Stoichiometry : A 1.2:1 molar ratio of nucleophile to acyl chloride ensures complete conversion .
Q. How should researchers resolve contradictions in spectral data for derivatives of this compound?
- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 5-methyl-1-phenylpyrazole-4-carboxylic acid ).
- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental results .
- Isotopic Labeling : For ambiguous peaks, synthesize deuterated analogs to isolate signals .
Q. What strategies enable functionalization of the nitro group for downstream applications?
- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in ethanol converts nitro to amino groups, enabling coupling reactions .
- Electrophilic Substitution : Nitro groups direct electrophiles (e.g., halogens) to specific positions on the pyrazole ring .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents .
Q. How can stability issues during storage be mitigated?
- Moisture Control : Store under inert gas (N₂/Ar) in sealed containers with desiccants (silica gel) .
- Temperature : Keep at –20°C to prevent hydrolysis of the acyl chloride group .
- Light Protection : Amber glass vials reduce photodegradation of nitro groups .
Methodological Tables
Table 1: Key Reaction Conditions for Functionalization
Table 2: Spectral Benchmarks for Quality Control
| Technique | Key Peaks/Criteria | Reference |
|---|---|---|
| ¹H-NMR | δ 2.6 (CH₃), δ 8.1 (Ar-H) | |
| IR | 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |
| ESI-MS | [M+H]+ at m/z 213.193 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
